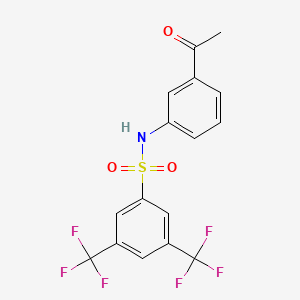

N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Description

N-(3-Acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3,5-bis(trifluoromethyl)-substituted benzene ring linked to a sulfonamide group, which is further substituted with a 3-acetylphenyl moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the acetyl group may influence hydrogen-bonding interactions and solubility. This compound shares structural motifs with bioactive sulfonamides, making it relevant for pharmaceutical and catalytic applications .

Properties

IUPAC Name |

N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO3S/c1-9(24)10-3-2-4-13(5-10)23-27(25,26)14-7-11(15(17,18)19)6-12(8-14)16(20,21)22/h2-8,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDSDNSKDARWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of a solvent like N-methyl-2-pyrrolidone (NMP) at room temperature for 24 hours . The reaction conditions are mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be utilized in creating more complex molecules.

The compound has been studied for its potential antimicrobial , anti-inflammatory , and anticancer properties:

- Antimicrobial Activity : Research indicates that it exhibits activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest promising antibacterial effects due to its mechanism of inhibiting enzymes critical for folate synthesis, essential for microbial growth.

- Anti-inflammatory Properties : Studies suggest that the compound interacts with enzymes and receptors involved in inflammatory pathways, potentially leading to the down-regulation of pro-inflammatory cytokines.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating gene expression related to cell survival and proliferation. Key signaling pathways associated with tumor growth may also be inhibited.

Case Studies and Research Findings

Several studies highlight the efficacy of N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide:

- Antibacterial Study : A study assessing various sulfonamide derivatives found this compound significantly inhibited resistant bacterial strains.

- Cancer Cell Line Evaluation : In vitro tests on human cancer cell lines demonstrated that this compound could induce apoptosis through modulation of critical genes associated with cancer progression.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it can inhibit the activity of enzymes involved in folate synthesis, which is crucial for the growth and replication of microorganisms . This inhibition leads to the disruption of essential cellular processes, resulting in antimicrobial effects. Additionally, its unique chemical structure allows it to interact with various biological targets, making it a versatile compound for research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Key Structural Features of Analogues

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- LogP values (octanol-water partition coefficient) were estimated using fragment-based methods. The higher LogP of 3n and 6f correlates with their increased trifluoromethyl and hydrophobic substituents .

- Synthetic yields vary significantly: 52% for 3n vs. 79% for 6f , likely due to differences in steric hindrance during sulfonylation .

Stereochemical and Conformational Effects

- N-[(1R,2R)-2-Aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide () contains two stereocenters, enabling chiral recognition in biological systems. Its molecular weight (390.34 g/mol) and rigid cyclohexylamine backbone contrast with the target compound’s planar acetylphenyl group, suggesting divergent pharmacokinetic profiles .

Biological Activity

N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Molecular Formula : C₁₆H₁₁F₆N₁O₃S

- Molecular Weight : Approximately 393.32 g/mol

- Functional Groups : Includes a sulfonamide group and multiple trifluoromethyl substituents, which enhance its lipophilicity and biological activity.

The presence of trifluoromethyl groups is particularly significant as they improve membrane permeability and bioavailability, potentially leading to enhanced pharmacological effects.

Antimicrobial Activity

N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has been studied for its antimicrobial properties . Research indicates that it exhibits activity against various bacterial strains, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, showing promising antibacterial effects. The mechanism of action involves inhibiting enzymes critical for folate synthesis, which is essential for microbial growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential . Studies suggest that it interacts with various enzymes and receptors involved in inflammatory pathways. This interaction may lead to the down-regulation of pro-inflammatory cytokines and other mediators, thereby alleviating inflammation .

Anticancer Activity

Research into the anticancer properties of N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide reveals significant findings:

- In vitro studies have shown that similar compounds exhibit cytotoxicity against various cancer cell lines.

- The compound's structure allows it to potentially inhibit key signaling pathways involved in tumor growth and metastasis.

For instance, studies have indicated that compounds with similar trifluoromethyl substitutions can down-regulate critical genes associated with cancer progression, such as EGFR, BRCA1, and TP53 in treated cell lines .

Summary of Biological Activities

Case Studies and Research Findings

Several case studies illustrate the compound's efficacy:

- Antibacterial Study : In a study assessing the antibacterial effects of various sulfonamide derivatives, N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide showed notable inhibition against resistant bacterial strains.

- Cancer Cell Line Evaluation : In vitro tests on human cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells through the modulation of gene expression related to cell survival and proliferation .

Q & A

Q. How can researchers design SAR studies to optimize selectivity against homologous enzymes?

- Methodological Answer :

- Fragment Replacement : Substitute the acetyl group with bioisosteres (e.g., pyridinyl) and assay against enzyme isoforms.

- Crystallographic Snapshots : Co-crystallize the compound with target proteins to identify residues critical for binding. Use ΔΔG calculations (e.g., FoldX) to prioritize mutations for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.